molecular formula C12H10IN B12976276 4-Iodo-5-methyl-2-phenylpyridine

4-Iodo-5-methyl-2-phenylpyridine

Cat. No.: B12976276
M. Wt: 295.12 g/mol
InChI Key: LKRXXYSJXSGCNK-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-phenylpyridine typically involves the iodination of 5-methyl-2-phenylpyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methyl-2-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Iodo-5-methyl-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

    4-Iodo-2-phenylpyridine: Lacks the methyl group at the 5th position.

    5-Methyl-2-phenylpyridine: Lacks the iodine atom at the 4th position.

    4-Iodo-5-methylpyridine: Lacks the phenyl group at the 2nd position.

Uniqueness: 4-Iodo-5-methyl-2-phenylpyridine is unique due to the combined presence of the iodine atom, methyl group, and phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H10IN

Molecular Weight

295.12 g/mol

IUPAC Name

4-iodo-5-methyl-2-phenylpyridine

InChI

InChI=1S/C12H10IN/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

LKRXXYSJXSGCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1I)C2=CC=CC=C2

Origin of Product

United States

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